molecular formula C18H23ClN4O2 B2728410 N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1421522-88-4

N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2728410
CAS No.: 1421522-88-4
M. Wt: 362.86
InChI Key: XMEGZCKHPLSASH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory use only. Its structure incorporates two privileged pharmacophores: a piperidine-carboxamide moiety and a 2-methylimidazole group. Piperidine-carboxamide derivatives are extensively investigated for their potential as enzyme inhibitors. For instance, similar scaffolds have been developed into potent and selective inhibitors for enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . Other research on chiral pyrimidinyl-piperazine carboxamides has demonstrated exceptional inhibitory activity against α-glucosidase, highlighting the therapeutic potential of carboxamide-containing compounds in areas like diabetes research . The 2-methylimidazole component is a versatile heterocycle frequently employed in the synthesis of bioactive molecules and can serve as a ligand in metal complexes or a key building block in drug discovery . Compounds featuring both piperidine and imidazole rings are often explored for their interactions with the central nervous system (CNS). Research into nitrogen-containing heterocyclic compounds, including those with indole and imidazole structures, has shown promise for antidepressant potential, indicating the relevance of such chemical frameworks in neuropharmacology . Furthermore, specific piperidine- or piperazine-linked imidazole derivatives have been studied for their ability to inhibit metabolic enzymes like Cytochrome P450 (CYP3A), which can be applied to improve the pharmacokinetic profile of co-administered drugs . This compound serves as a sophisticated tool for researchers aiming to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, or investigate modulators of central nervous system targets. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-13-20-7-10-23(13)12-14-5-8-22(9-6-14)18(24)21-16-11-15(19)3-4-17(16)25-2/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEGZCKHPLSASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological evaluations, and structure-activity relationships based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN4O2C_{16}H_{20}ClN_{4}O_{2} with a molecular weight of approximately 371.3 g/mol. The compound features a piperidine core substituted with a chloro-methoxyphenyl group and an imidazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H20ClN4O2
Molecular Weight371.3 g/mol
CAS Number1185170-83-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole and piperidine rings have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

In vitro evaluations indicated that certain derivatives exhibited IC50 values ranging from 2.43 μM to 14.65 μM, suggesting potent growth inhibition capabilities against these cancer cells . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .

Antiviral Activity

The compound's structural similarities with known CCR5 antagonists suggest potential antiviral properties, particularly against HIV. CCR5 antagonists prevent viral entry into host cells, thereby controlling viral replication. Compounds within this class have demonstrated effectiveness against maraviroc-resistant strains of HIV .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro and Methoxy Substituents : These groups enhance lipophilicity and may facilitate membrane permeability.
  • Imidazole Ring : Known for its role in biological systems, the imidazole moiety contributes to receptor binding affinity.
  • Piperidine Core : This structure is often associated with various pharmacological activities, including antitumor effects.

Case Studies

A notable study involved the synthesis of multiple derivatives based on the piperidine framework, which were screened for their anticancer properties. Among these, specific compounds demonstrated enhanced selectivity and potency compared to standard chemotherapeutic agents .

Another investigation focused on the antiviral properties of related imidazopiperidine compounds, revealing their efficacy in inhibiting HIV entry via CCR5 receptor blockade .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide show promise as antiviral agents. For instance, derivatives of imidazole have been explored for their ability to inhibit viral replication by targeting specific viral enzymes. The compound's structure suggests it may interact with viral RNA polymerases, which are crucial for viral replication processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents enables it to potentially inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the piperidine core can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for further development in oncology .

Neurological Applications

Given the piperidine structure, there is potential for applications in neurological disorders. Compounds with similar frameworks have been shown to exhibit neuroprotective effects and may modulate neurotransmitter systems. Research into the effects on serotonin and dopamine receptors is ongoing, indicating a possible role in treating conditions such as depression and anxiety .

Study 1: Antiviral Efficacy

A study published in MDPI highlighted the efficacy of imidazole derivatives against Hepatitis C virus (HCV) NS5B polymerase. The compound displayed IC50 values comparable to leading antiviral agents, indicating strong potential for further development as an antiviral drug .

Study 2: Anticancer Activity

In a research article from PMC, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. The lead compound demonstrated significant growth inhibition in various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

Study 3: Neuroprotective Effects

Research from Science.gov explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Results indicated that certain modifications could lead to improved cognitive outcomes in animal models, supporting further investigation into their therapeutic potential for neurological disorders .

Comparison with Similar Compounds

Piperidine Carboxamide Derivatives with Benzimidazole/Benzimidazolone Moieties

Example Compound :
4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (C19H18BrClN4O2, HRMS m/z 448.0302) .

  • Structural Differences : Replaces the 2-methylimidazole group with a 5-chloro-benzimidazolone ring. The 4-iodophenyl substituent introduces steric bulk and polarizability compared to the 5-chloro-2-methoxyphenyl group.

Piperidine-Linked Benzimidazole Amines

Example Compound :
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (CAS 68844-77-9) .

  • Structural Differences: Substitutes the carboxamide with a benzimidazol-2-amine group.
  • Functional Implications : The amine linkage may alter binding kinetics in enzyme inhibition compared to carboxamide-based scaffolds.

Imidazolinone Herbicides (Non-Pharmaceutical Analogs)

Examples :

  • Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid)
  • Imazethapyr (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid) .
  • Structural Differences: Feature imidazolinone rings fused with pyridinecarboxylic acid groups, optimized for herbicidal activity via acetolactate synthase inhibition.
  • Functional Implications : The target compound’s imidazole-piperidine scaffold lacks the ionizable carboxylic acid group critical for herbicidal action, suggesting divergent applications.

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Potential Applications Evidence Source
N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide C18H22ClN3O2 5-Cl-2-OMe phenyl, 2-Me-imidazole Medicinal chemistry lead
4-(5-Chloro-2-oxo-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide C19H18BrClN4O2 5-Cl-benzimidazolone, 4-I-phenyl Enzyme inhibition/imaging
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine C27H28FN3O 4-F-benzyl, 4-OMe-phenethyl Kinase/receptor modulation
Imazamox C15H19N3O4 Imidazolinone, pyridinecarboxylic acid Herbicide

Research Findings and Implications

  • Piperidine Carboxamides : The carboxamide group in the target compound and analogs (e.g., ) is critical for hydrogen bonding with biological targets, such as proteases or GPCRs.
  • Halogen Effects : Chloro and iodo substituents (present in and the target compound) enhance binding affinity in hydrophobic pockets but may increase toxicity risks.
  • Agrochemical vs.

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